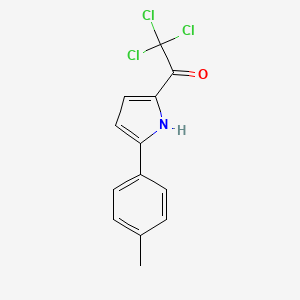
2,2,2-Trichloro-1-(5-p-tolyl-1H-pyrrol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-1-(5-p-tolyl-1H-pyrrol-2-yl)ethanone is an organic compound characterized by the presence of a trichloromethyl group attached to a pyrrole ring substituted with a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(5-p-tolyl-1H-pyrrol-2-yl)ethanone typically involves the acylation of 5-p-tolyl-1H-pyrrole with 2,2,2-trichloroacetyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions . The reaction proceeds at room temperature and is typically completed within 24 hours, yielding the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(5-p-tolyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution: The trichloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Grignard reagents (e.g., PhMgBr) in tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 2,2-Dichloro-1-(5-p-tolyl-1H-pyrrol-2-yl)ethanone.
Substitution: Various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloro-1-(5-p-tolyl-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(5-p-tolyl-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone .
- 2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone .
- 2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone .
Uniqueness
2,2,2-Trichloro-1-(5-p-tolyl-1H-pyrrol-2-yl)ethanone is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other trichloromethyl-substituted pyrroles and can lead to different applications and properties.
Properties
IUPAC Name |
2,2,2-trichloro-1-[5-(4-methylphenyl)-1H-pyrrol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3NO/c1-8-2-4-9(5-3-8)10-6-7-11(17-10)12(18)13(14,15)16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBCPPYMGZLOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2)C(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
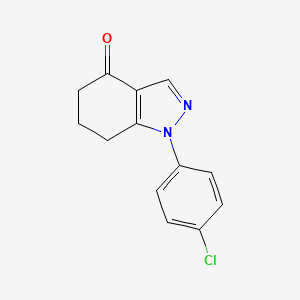
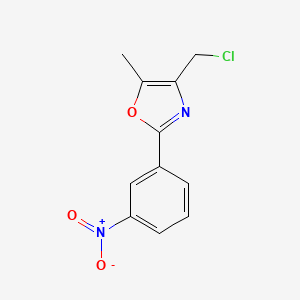
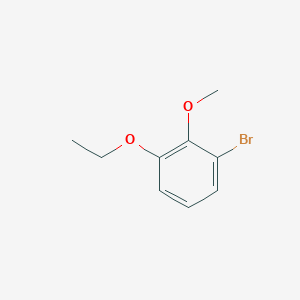
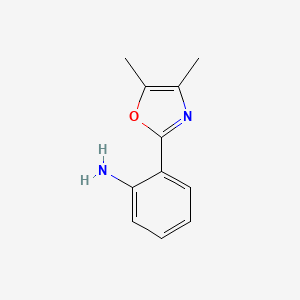
![[4-(4-tert-Butoxycarbonylaminopiperidin-1-yl)phenyl]acetic acid](/img/structure/B7814194.png)
![4-[2-Methyl-5-(2-methylpropyl)-4-nitropyrazol-3-yl]-1,3-thiazol-2-amine](/img/structure/B7814199.png)
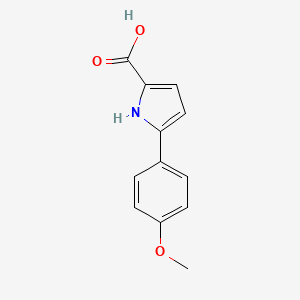
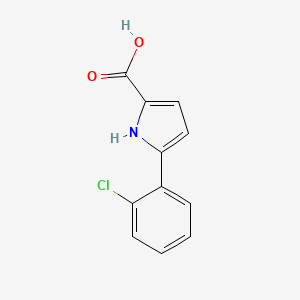
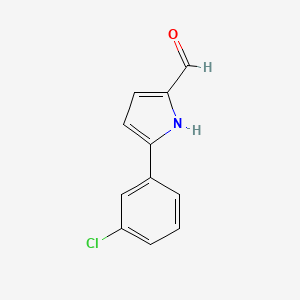
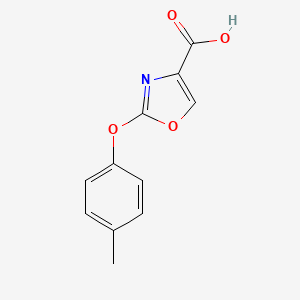
![C-[2-(4-Isopropylphenyl)-5-methyl-oxazol-4-yl]methylamine](/img/structure/B7814232.png)
![C-[2-(2,5-Dimethoxyphenyl)-5-methyl-oxazol-4-yl]methylamine](/img/structure/B7814241.png)
![4-[2-(2-Chlorophenyl)-5-methyl-oxazol-4-ylmethoxy]-benzaldehyde](/img/structure/B7814249.png)
![4-[[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]benzaldehyde](/img/structure/B7814257.png)
